N-(prop-2-yn-1-yl)pyridine-2-carboxamide
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Overview
Description
N-(prop-2-yn-1-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a prop-2-ynyl group attached to the nitrogen atom of the picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(prop-2-yn-1-yl)pyridine-2-carboxamide can be synthesized using the Schotten-Baumann method, which involves the acylation of amines by carboxylic acid halides. In this method, propargylamine is treated with picolinoyl chloride under basic conditions to yield this compound . The reaction typically proceeds in good yields and can be characterized by techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Industrial Production Methods
For industrial production, biocatalysis using nitrilase enzymes has been explored. Nitrilase from Acidovorax facilis 72 W has been modified to increase its secondary activity towards 2-cyanopyridine, resulting in efficient production of 2-picolinamide . This method is environmentally friendly and offers high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under visible-light-induced conditions to form corresponding formamides.
Substitution: It can participate in substitution reactions with different electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the oxidant in the presence of visible light.
Substitution: Electrophiles such as acryloyl chloride and crotonyl chloride are used under basic conditions.
Major Products Formed
Oxidation: Formamides are the major products formed.
Substitution: Various substituted picolinamides are formed depending on the electrophile used.
Scientific Research Applications
N-(prop-2-yn-1-yl)pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including antifungal activity.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-prop-2-ynylacrylamide
- N-prop-2-ynylbut-2-enamide
- 2-picolinamide
Uniqueness
N-(prop-2-yn-1-yl)pyridine-2-carboxamide is unique due to its prop-2-ynyl group, which imparts distinct chemical reactivity and biological activity compared to other picolinamide derivatives .
Properties
IUPAC Name |
N-prop-2-ynylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h1,3-5,7H,6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLXTKPUWOGNRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866863-43-6 |
Source
|
Record name | N-(prop-2-yn-1-yl)pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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